

# An In-depth Technical Guide to 4-Methylanisole-d3: Properties and Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 4-Methylanisole-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Methylanisole-d3**, a deuterated analog of 4-methylanisole. This document is intended for use by professionals in research, scientific, and drug development fields, offering detailed data, experimental methodologies, and workflow visualizations to support its application as an internal standard in quantitative analyses.

## Introduction

**4-Methylanisole-d3** is the deuterium-labeled version of 4-methylanisole (also known as p-methoxytoluene).[1] Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification assays, where they serve as ideal internal standards. The incorporation of deuterium atoms results in a compound that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification of the non-labeled analyte in complex matrices by correcting for variations in sample preparation and instrument response. 4-Methylanisole itself is a naturally occurring compound found in oils like Ylang Ylang and is used as a food flavoring agent.[1]

## Chemical and Physical Properties

The physical properties of **4-Methylanisole-d3** are not widely published. However, they are expected to be very similar to those of the unlabeled 4-methylanisole. The primary difference lies in the molecular weight due to the presence of three deuterium atoms.

Table 1: Chemical Properties of **4-Methylanisole-d3**

Property	Value	Reference
IUPAC Name	1-methoxy-4-(methyl-d3)benzene	
Synonyms	4-Methoxytoluene-d3	[1]
CAS Number	14202-49-4	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> O	[1]
Molecular Weight	125.18 g/mol	[1]
SMILES	<chem>COC1=CC=C(C=C1)C([2H])([2H])[2H]</chem>	[1]

Table 2: Physical Properties of 4-Methylanisole (Non-deuterated) (These properties are expected to be comparable to **4-Methylanisole-d3**)

Property	Value	Reference(s)
Physical State	Liquid at room temperature	[2][3][4][5]
Appearance	Colorless to pale yellow, clear liquid	[2][4][6]
Boiling Point	174-176 °C at 760 mmHg	[3][6][7]
Melting Point	-32 °C to -50 °C	[3][8][9]
Density	~0.969 g/mL at 25 °C	[5][7][10]
Refractive Index	~1.511 at 20 °C	[7][10]

## Experimental Protocols

While a specific, detailed experimental protocol for **4-Methylanisole-d3** is not publicly available, a general methodology for its use as an internal standard in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided below. This protocol is representative of its primary application.

Objective: To quantify the concentration of 4-methylanisole (analyte) in a sample matrix (e.g., plasma, environmental water) using **4-Methylanisole-d3** as an internal standard.

Materials:

- Analyte standard: 4-methylanisole
- Internal Standard (IS): **4-Methylanisole-d3**
- Sample matrix
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

- Preparation of Standard Solutions:
  - Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent.
  - Prepare a stock solution of the internal standard, **4-Methylanisole-d3** (e.g., 1 mg/mL).
  - Create a series of calibration standards by spiking a known amount of the analyte stock solution into the blank matrix to achieve a range of concentrations.
- Sample Preparation:

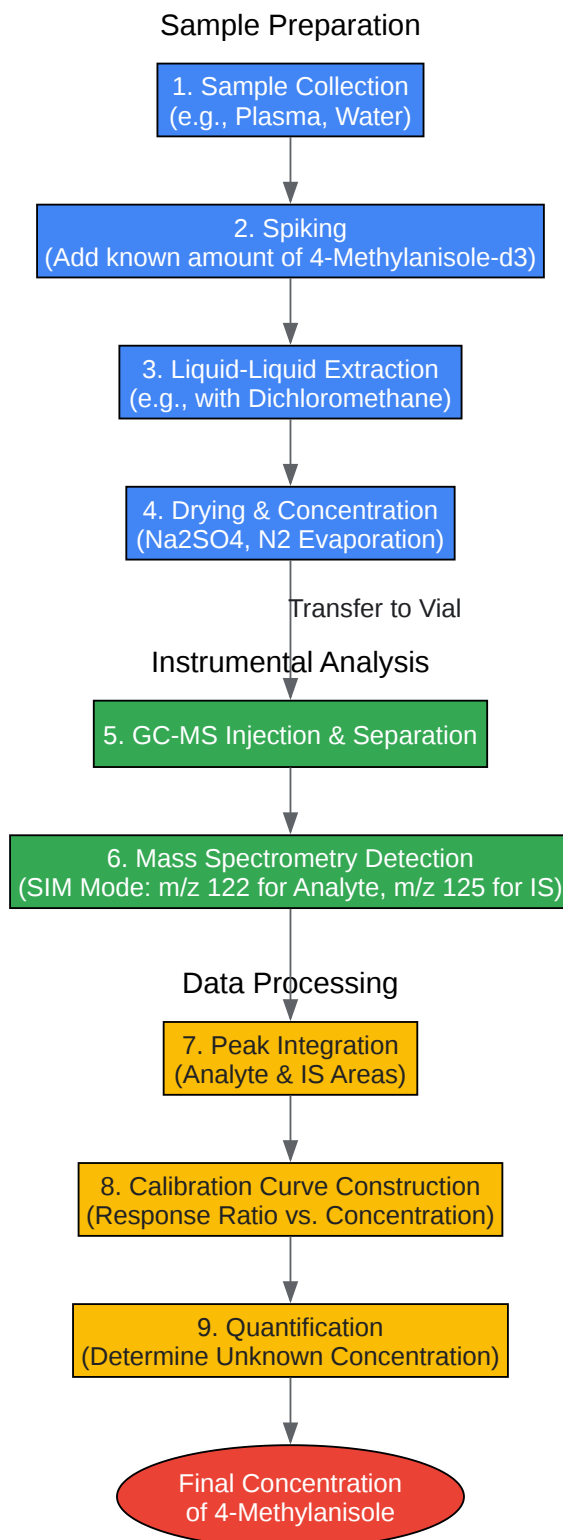
- To a known volume of the sample (e.g., 1 mL), add a precise volume of the **4-Methylanisole-d3** internal standard working solution. The amount of IS added should be consistent across all samples, calibrators, and quality controls.
- Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., 2 mL of dichloromethane).
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge the sample to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean tube.
- Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen to a small volume (e.g., 100  $\mu$ L).
- Transfer the final extract to a GC vial for analysis.
- GC-MS Analysis:
  - Injection: Inject 1  $\mu$ L of the prepared sample onto the GC-MS system.
  - Gas Chromatography: Use a temperature program that effectively separates the analyte and internal standard from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
  - Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
    - Monitor a characteristic ion for 4-methylanisole (e.g., m/z 122).
    - Monitor a characteristic ion for **4-Methylanisole-d3** (e.g., m/z 125).
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.

- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating the concentration from the calibration curve.

## Visualizations

The following diagram illustrates the general workflow for using **4-Methylanisole-d3** as an internal standard in a quantitative analytical experiment.

## Experimental Workflow for Quantitative Analysis using an Internal Standard



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Caption: Workflow for quantification using a deuterated internal standard.

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